5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
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Overview
Description
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluorine atom and a piperidine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the fluorine substitution and have similar biological activities.
Uniqueness
5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, pyrazole, and piperidine rings makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
5-fluoro-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c1-18-5-4-12(17-18)10-2-6-19(7-3-10)13-15-8-11(14)9-16-13/h4-5,8-10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQVGQBVWKESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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